

Analytical methods for the characterization of 5,6-dichloro-1-indanone

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Compound of Interest

Compound Name: 5,6-Dichloro-2,3-dihydro-1*H*-inden-1-one

Cat. No.: B1322922

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An essential component in various research and development applications, 5,6-dichloro-1-indanone is a chemical intermediate whose purity and structural integrity are paramount for its use in the synthesis of pharmaceuticals and other high-value chemical products. Accurate and reliable analytical characterization is therefore critical to ensure quality control and to understand its chemical behavior.

This document provides detailed application notes and protocols for the comprehensive characterization of 5,6-dichloro-1-indanone using a suite of standard analytical techniques. These methods are designed for researchers, scientists, and drug development professionals to verify the identity, purity, and structure of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of 5,6-dichloro-1-indanone is presented below. This data is fundamental for the handling, storage, and analysis of the compound.

Property	Value	Reference
CAS Number	68755-31-7	[1]
Molecular Formula	C ₉ H ₆ Cl ₂ O	[1]
Molecular Weight	201.05 g/mol	[1]
Alternate Name	5,6-Dichloro-2,3-dihydro-1H-inden-1-one	[1]
Appearance	Off-white to yellow solid (typical)	

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of 5,6-dichloro-1-indanone and quantifying any related impurities. A reverse-phase method is typically employed for non-polar to moderately polar compounds.

Application Note

This protocol outlines a reverse-phase HPLC (RP-HPLC) method suitable for separating 5,6-dichloro-1-indanone from potential impurities. The method utilizes a C18 column and a mobile phase of acetonitrile and water, providing good resolution and peak shape. This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation.[\[2\]](#) The method is validated according to International Conference on Harmonization (ICH) guidelines.[\[3\]](#)

Experimental Protocol

- Instrumentation:
 - HPLC system with UV-Vis detector
 - C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
 - Data acquisition and processing software

- Reagents and Materials:

- Acetonitrile (HPLC grade)
- Deionized water (18.2 MΩ·cm)
- 5,6-dichloro-1-indanone reference standard
- Sample of 5,6-dichloro-1-indanone for analysis

- Chromatographic Conditions:

- Mobile Phase: Acetonitrile:Water (60:40, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Run Time: 15 minutes

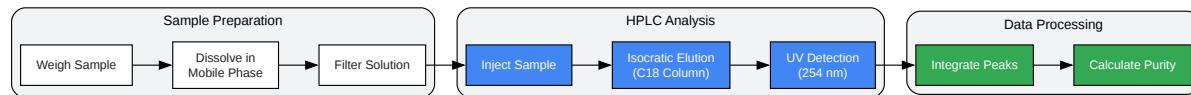
- Procedure:

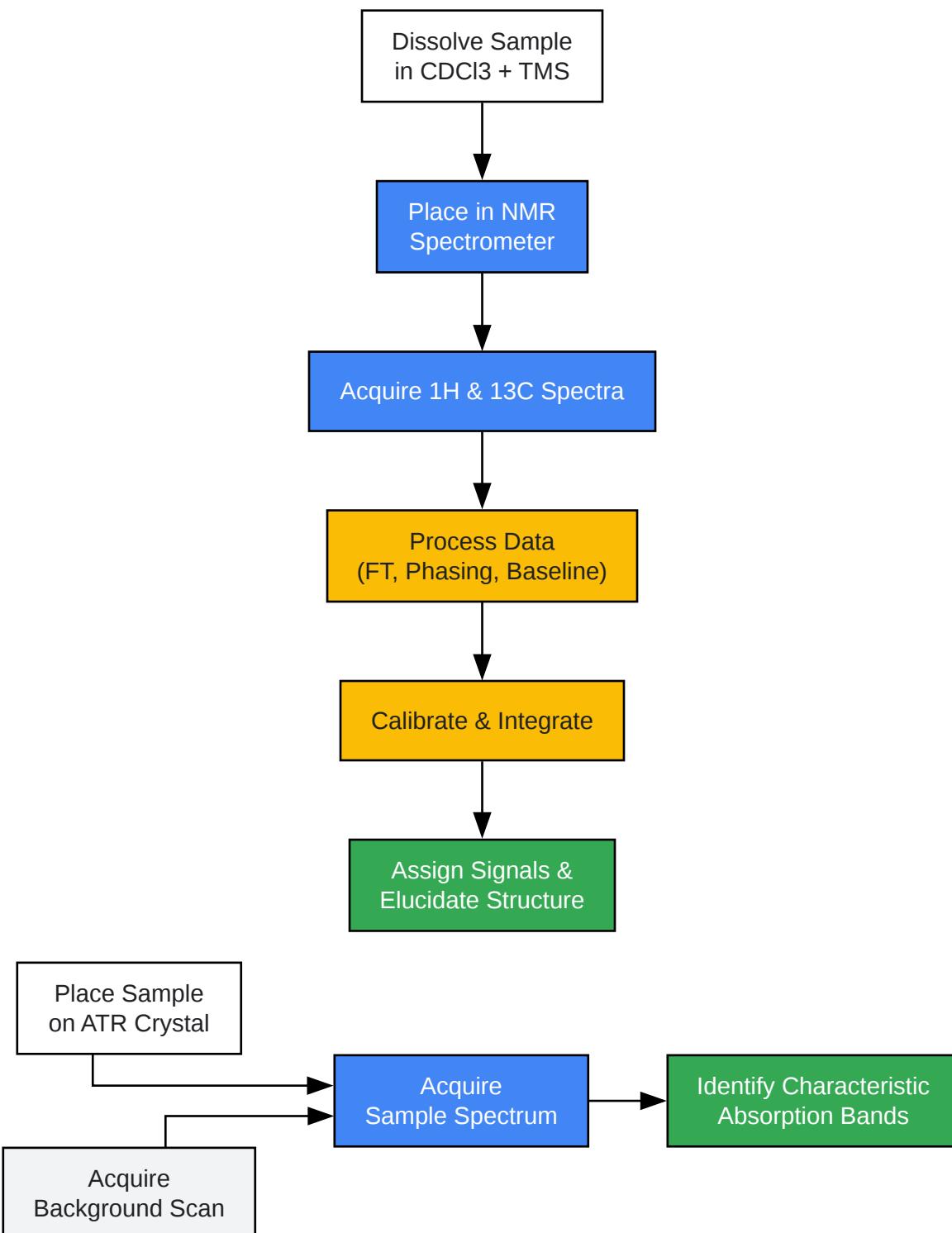
1. Standard Preparation: Accurately weigh and dissolve the 5,6-dichloro-1-indanone reference standard in the mobile phase to a final concentration of 0.1 mg/mL.
2. Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard solution.
3. System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
4. Analysis: Inject the standard and sample solutions in triplicate.
5. Data Processing: Determine the retention time and peak area. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Expected Quantitative Data

Parameter	Expected Value
Retention Time ($t_{R_}$)	Approx. 6.5 min
Purity	>98% (typical for high-purity grade)
Limit of Detection (LOD)	Determined at a signal-to-noise ratio of 3.[3]
Limit of Quantification (LOQ)	Determined at a signal-to-noise ratio of 10.[3]

HPLC Workflow Diagram



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